molecular formula C7H5ClO2 B13602394 3-(5-Chlorofuran-2-yl)prop-2-enal

3-(5-Chlorofuran-2-yl)prop-2-enal

Cat. No.: B13602394
M. Wt: 156.56 g/mol
InChI Key: WIUWUWFVSQVDCM-OWOJBTEDSA-N
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Description

(e)-3-(5-Chlorofuran-2-yl)acrylaldehyde is an organic compound that features a furan ring substituted with a chlorine atom at the 5-position and an acrylaldehyde group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (e)-3-(5-Chlorofuran-2-yl)acrylaldehyde typically involves the reaction of 5-chlorofuran-2-carbaldehyde with an appropriate reagent to introduce the acrylaldehyde group. One common method is the Knoevenagel condensation, where 5-chlorofuran-2-carbaldehyde reacts with malonic acid or its derivatives in the presence of a base such as piperidine or pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of (e)-3-(5-Chlorofuran-2-yl)acrylaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(e)-3-(5-Chlorofuran-2-yl)acrylaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom on the furan ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: 3-(5-Chlorofuran-2-yl)acrylic acid.

    Reduction: 3-(5-Chlorofuran-2-yl)acryl alcohol.

    Substitution: 3-(5-Methoxyfuran-2-yl)acrylaldehyde.

Scientific Research Applications

(e)-3-(5-Chlorofuran-2-yl)acrylaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (e)-3-(5-Chlorofuran-2-yl)acrylaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The furan ring and acrylaldehyde group contribute to its reactivity and ability to interact with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-Bromofuran-2-yl)acrylaldehyde
  • 3-(5-Methoxyfuran-2-yl)acrylaldehyde
  • 3-(5-Nitrofuran-2-yl)acrylaldehyde

Uniqueness

(e)-3-(5-Chlorofuran-2-yl)acrylaldehyde is unique due to the presence of the chlorine atom on the furan ring, which can influence its reactivity and interactions with other molecules. This compound’s specific structure allows for distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C7H5ClO2

Molecular Weight

156.56 g/mol

IUPAC Name

(E)-3-(5-chlorofuran-2-yl)prop-2-enal

InChI

InChI=1S/C7H5ClO2/c8-7-4-3-6(10-7)2-1-5-9/h1-5H/b2-1+

InChI Key

WIUWUWFVSQVDCM-OWOJBTEDSA-N

Isomeric SMILES

C1=C(OC(=C1)Cl)/C=C/C=O

Canonical SMILES

C1=C(OC(=C1)Cl)C=CC=O

Origin of Product

United States

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